molecular formula C8H8N4O B1403407 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 99055-49-9

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B1403407
CAS No.: 99055-49-9
M. Wt: 176.18 g/mol
InChI Key: VMEJBRIZBKOVPM-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS: 99055-49-9) is a heterocyclic compound with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol . It belongs to the benzotriazinone family, characterized by a fused benzene and triazinone ring system. The compound features a 6-amino substitution on the benzene ring and a 3-methyl group on the triazinone moiety. Its purity in commercial preparations is typically 95%, as noted in supplier catalogs .

Properties

IUPAC Name

6-amino-3-methyl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-8(13)6-4-5(9)2-3-7(6)10-11-12/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEJBRIZBKOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol:

  • Diazotization :
    • Methyl anthranilate (5 ) + NaNO₂/HCl at 0°C.
    • Neutralization with NaOH or Na₂CO₃.
  • Coupling :
    • Addition of amino acid ester hydrochlorides (e.g., glycine, β-alanine).
    • Stirring at 0°C, followed by ethanol/water recrystallization.
Parameter Details
Yield 88% for 6a after optimization
Purity Confirmed via TLC (hexane/EtOH)
Scalability Suitable for multi-gram synthesis

Applications : Serves as a precursor for hydrazides and dipeptides.

Industrial-Scale Production

Large-scale synthesis employs:

  • Continuous Flow Reactors : PFA tubing (10 mL volume) with violet LEDs for photocyclization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).
  • Green Metrics :
    • E-factor: <2 for flow-based methods.
    • Solvent Recovery: >90% via distillation.

Comparative Analysis of Methods

Method Cyclization Diazotization
Conditions Violet light, 45°C NaNO₂/HCl, 0°C
Catalyst None None
Yield 88–93% 75–88%
Scalability High (flow reactors) Moderate (batch)
Byproducts N-Methylacetamide Minimal
Green Credentials Solvent recycling Harsh acids required

Reaction Optimization Insights

Challenges and Solutions

  • Photodegradation : Mitigated by reduced residence time in flow reactors.
  • Purity Issues : Addressed via sequential precipitation (ice-cold ethanol) and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The amino group participates in nucleophilic reactions, albeit with steric limitations:

Reaction Type Reagents/Conditions Outcome Yield Source
AcylationAcetic anhydride, acetyl chlorideNo reaction due to steric hindranceN/A
Intramolecular AcylationCatalytic reduction + air oxidationForms tricyclic acylated compound68%

Grignard Reagent Interactions

Reactivity with organometallic reagents depends on the Grignard species:

Grignard Reagent Attack Site Product Yield Source
Ethylmagnesium iodideN-23-Methyl-4-ethyl derivative65%
Methylmagnesium iodideC-43,4-Dihydro-4-methylene-3-methyl analog68%

Methyl Grignard reagents induce dehydration, forming methylene derivatives via a proposed intermediate (Fig. 1).

Acid-Induced Decomposition

Exposure to nitrous acid (HNO₂) triggers decomposition:

  • Mechanism : Nitrosonium ion (NO⁺) attacks the NH group, cleaving the triazine ring.

  • Products : Ketone and phenyl diazonium ion .

  • Conditions : 0–5°C, acidic aqueous medium .

Reaction Optimization Table

Parameter Optimal Value Impact on Yield
Temperature (Reduction)60°CMaximizes iron activity
Grignard Equivalents3 equiv.Prevents over-addition
Acid Concentration30% HClBalances reactivity and stability

This compound’s reactivity is influenced by steric hindrance at the amino group and electronic effects of the benzotriazinone core. Its applications span medicinal chemistry (e.g., leukotriene A4 hydrolase inhibition ) and materials science, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Chemistry

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in developing new compounds with desirable properties.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amino groups to nitro derivativesPotassium permanganate
Reduction Forms corresponding aminesLithium aluminum hydride
Substitution Produces various substituted benzotriazinesAlkyl halides

Biology

The compound has been investigated for its potential biological activities , particularly in antimicrobial and anticancer research. Preliminary studies suggest it may inhibit specific enzymes or interfere with cellular signaling pathways.

Case Study Insights :

  • Antimicrobial Activity : Research indicates that derivatives of benzotriazines exhibit significant antibacterial properties against various pathogens.
  • Anticancer Potential : Studies have shown that certain benzotriazine derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.

Medicine

In medicinal chemistry, 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is explored as a potential drug candidate for treating diseases due to its interaction with biological targets such as enzymes and receptors.

Application AreaPotential Use
Cancer Therapy Inhibiting tumor growth via enzyme modulation
Infectious Diseases Developing new antibiotics

Industry

The compound finds applications in the development of advanced materials such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzotriazinone derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one with key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one C₈H₈N₄O 176.18 6-NH₂, 3-CH₃ High polarity (NH₂), steric stabilization (CH₃), moderate solubility in polar solvents
6-Bromo-3,4-dihydro-1,2,3-benzotriazin-4-one C₇H₄BrN₃O 226.03 (est.) 6-Br Electron-withdrawing Br increases electrophilicity; lower solubility in water
6-Nitro-3,4-dihydro-1,2,3-benzotriazin-4-one C₇H₄N₄O₃ 192.13 6-NO₂ Strong electron-withdrawing NO₂; higher density (1.82 g/cm³), acidic pKa (-10.03)
3-Hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one (HOOBT) C₇H₅N₃O₂ 163.13 3-OH Acidic hydroxyl group (pKa ~4.5); used in peptide coupling reagents

Pharmacological and Industrial Relevance

  • 6-Amino-3-methyl derivative: Patented as a modulator of GPR139, a G-protein-coupled receptor implicated in neurological disorders . Its methyl group may improve blood-brain barrier penetration.
  • HOOBT derivatives : Widely used in solid-phase peptide synthesis due to low racemization and high efficiency .
  • 6-Nitro derivative: Limited bioactivity reported but serves as an intermediate in energetic materials due to nitro group explosophoric properties .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR Stretching (cm⁻¹) Mass Spectrometry (M⁺) Key Reactions
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one NH₂: 3356–3464, C=O: 1636, N=N: 1598 330 (M⁺, 40%) Diazotization to triazinones
6-Nitro-3,4-dihydro-1,2,3-benzotriazin-4-one NO₂: 1530, C=O: 1680 192 (M⁺) Reduction to amine derivatives

Table 2: Commercial Availability

Compound Purity Suppliers Applications
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one 95% Combi-Blocks, Chemdad Drug discovery, GPR139 modulation
HOOBT >98% Sigma-Aldrich, TCI Peptide coupling reagents

Biological Activity

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS Number: 99055-49-9) is a heterocyclic compound belonging to the benzotriazine class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methyl-1,2,3-benzotriazin-4(3H)-one with an amine source such as ammonia or an amine derivative under acidic or basic conditions.

Synthetic Routes

Method Description
CyclizationReaction of benzotriazinone with amine sources
Industrial ProductionLarge-scale synthesis using optimized conditions for yield and purity

Anticancer Properties

Research indicates that compounds related to benzotriazinones exhibit significant anticancer activity. For instance, a study explored the synthesis of benzotriazinone derivatives and their cytotoxic effects against various cancer cell lines . The compound showed promising results in inhibiting the growth of L1210 cells with an IC50 value of 0.52 µM .

Antimicrobial Activity

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has also been investigated for its antimicrobial properties. Its structural modifications have been linked to enhanced activity against bacterial strains, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell proliferation.
  • Cell Signaling Interference : The compound could interfere with cellular signaling pathways that promote tumor growth.
  • Radical Generation : Similar compounds have been shown to produce radicals that contribute to their cytotoxic effects .

Case Study 1: Anticancer Activity

In a comparative study involving various benzotriazinone derivatives, 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one was highlighted for its ability to induce apoptosis in cancer cells. The study employed the National Cancer Institute's 60 cell line panel to assess growth inhibition and found a strong correlation between structural modifications and enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of modified benzotriazinones indicated that derivatives with amino substitutions exhibited increased efficacy against Gram-positive and Gram-negative bacteria. This suggests that further structural optimization could lead to potent new antibiotics based on the benzotriazine framework .

Comparative Analysis with Similar Compounds

The unique structure of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one allows it to stand out among similar compounds:

Compound Structure Biological Activity
6-Amino-1,2,3-benzotriazin-4(3H)-oneLacks methyl groupLower activity
3-Methyl-1,2,3-benzotriazin-4(3H)-oneLacks amino groupModerate activity
1,2,3-Benzotriazin-4(3H)-oneLacks both groupsMinimal activity

The combination of both amino and methyl groups in 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one enhances its biological reactivity and potential therapeutic applications.

Q & A

Q. What are the established synthetic methodologies for 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves cyclization reactions using aldehydes or ketones under acidic conditions. For example, 3,4-dihydro-1,3,5-triazinones can be synthesized via condensation of alkylcyanoguanidines with aldehydes in concentrated sulfuric acid, as demonstrated in similar triazinone syntheses . Optimization includes controlling temperature (e.g., 45°C for 1 hour) and stoichiometric ratios of reagents to minimize side products. Characterization via ¹H/¹³C NMR (e.g., δ 5.60 ppm for NH₂ protons in DMSO-d₆) and monitoring reaction progress by TLC (hexane/EtOH, 1:1) are critical .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer :

  • ¹H NMR : Look for exchangeable protons (e.g., NH₂ at δ ~6.12 ppm as a broad singlet) and aromatic/heterocyclic protons (δ 7.3–7.7 ppm for benzotriazine) .
  • ¹³C NMR : Identify carbonyl carbons (δ ~150–160 ppm) and quaternary carbons in the triazine ring (δ ~130–144 ppm) .
  • IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) stretches.

Q. What solvent systems and purification strategies are recommended for isolating 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for cyclization reactions. Post-synthesis, precipitate the product using ice-cold water or ethanol. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can improve purity. Monitor purity via melting point analysis (e.g., 217–220°C for related compounds) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate the electronic properties and bioactivity of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic environments. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Molecular Docking : Screen against protein targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina. Compare binding affinities with known bioactive triazinones .

Q. What strategies resolve contradictions in reported bioactivity data for benzotriazinone derivatives?

Methodological Answer :

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to exclude false positives.
  • Structural Analog Comparison : Test 6-amino-3-methyl derivatives against analogs with substituent variations (e.g., 3,5-difluorophenyl) to isolate structure-activity relationships .
  • Mechanistic Profiling : Use kinase inhibition assays or cytokine profiling to confirm target specificity .

Q. How can regioselective functionalization of the benzotriazinone core be achieved for SAR studies?

Methodological Answer :

  • Electrophilic Aromatic Substitution : Introduce halogens (Br, Cl) at the C7 position using N-bromosuccinimide in DMF .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with arylboronic acids to attach aryl groups at the C4 position .
  • Protection/Deprotection : Use Boc groups to temporarily protect the NH₂ moiety during functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
Reactant of Route 2
Reactant of Route 2
6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

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